molecular formula C22H21NO3 B12294155 methyl N-(2-hydroxy-1,2,2-triphenylethyl)carbamate

methyl N-(2-hydroxy-1,2,2-triphenylethyl)carbamate

Cat. No.: B12294155
M. Wt: 347.4 g/mol
InChI Key: XKZUAVPCBIFLIB-UHFFFAOYSA-N
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Description

®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a carbomethoxy group, an amino group, and three phenyl groups attached to an ethanol backbone. The chirality of this compound is due to the presence of a stereocenter at the carbon atom bonded to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde derivatives and amino alcohols.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between the benzaldehyde derivative and the amino alcohol.

    Reduction: The intermediate is then subjected to reduction using reducing agents like sodium borohydride or lithium aluminum hydride to yield the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted amino alcohols, esters.

Scientific Research Applications

®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and eliciting specific biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol: The enantiomer of the compound with opposite chirality.

    N-Carbomethoxy-2-amino-1,1,2-triphenylethanol: The racemic mixture containing both enantiomers.

    2-Amino-1,1,2-triphenylethanol: A similar compound lacking the carbomethoxy group.

Uniqueness

®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes, where the enantiomeric purity of the compound is crucial.

Properties

IUPAC Name

methyl N-(2-hydroxy-1,2,2-triphenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-26-21(24)23-20(17-11-5-2-6-12-17)22(25,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,25H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZUAVPCBIFLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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